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Compound of Interest

Compound Name: Fast Orange

Cat. No.: B009042

Addressing a Common Point of Confusion: "Fast
Orange" vs. "Fast Green" and "Orange G"

Initial searches for "Fast Orange" in the context of plant histology reveal a common point of
confusion. The widely used and extensively documented differential staining combination for
plant tissues is Safranin and Fast Green. It is likely that "Fast Orange" is a misnomer for "Fast
Green" or a related dye, "Orange G".

o Fast Green FCF (C.I. 42053) is an acidic dye that provides a strong contrast to Safranin,
staining cellulosic tissues green.

e Orange G (C.I. 16230) is another acidic dye used in some polychrome staining techniques,
often in combination with other dyes to achieve a wider range of colors.[1][2][3][4]

e SYTOX™ Orange is a specialized fluorescent nucleic acid stain used to identify non-viable
cells in living tissues and is not a general histological stain.[5][6][7]

These application notes will focus on the prevalent and reliable Safranin and Fast Green
staining method, with additional information on the use of Orange G and SYTOX™ Orange for
clarification.

Application of Safranin and Fast Green in Plant
Histology
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The Safranin and Fast Green staining method is a cornerstone of plant microtechnique, prized
for its ability to differentiate between various tissue types through striking color contrast. This
differential staining technique is invaluable for anatomical, morphological, and developmental
studies of plant tissues.

Principle of Staining:

This technique employs two contrasting dyes with different affinities for various cellular
components.

o Safranin O is a cationic (basic) dye that stains lignified, suberized, and cutinized cell walls,
as well as nuclei and chromosomes, a vibrant red or reddish-orange.[8][9][10] Lignin and
suberin are phenolic polymers that are abundant in secondary cell walls, such as those
found in xylem and sclerenchyma, providing structural support.

o Fast Green FCF is an anionic (acidic) dye that counterstains cellulosic primary cell walls and
cytoplasm green.[8][9] These tissues, including parenchyma, collenchyma, and phloem, are
typically less dense and lack the complex polymers found in lignified tissues.

The resulting color differentiation allows for the clear visualization and identification of various
tissue systems within a plant organ.

Quantitative Data Summary

The following tables provide a summary of the typical concentrations and timing for the
Safranin and Fast Green staining protocol. These values can be adjusted based on the specific
plant material and desired staining intensity.

Table 1: Staining Solution Concentrations

Reagent Concentration Solvent

Safranin O 0.1% - 1% wiv Distilled Water or 50% Ethanol
Fast Green FCF 0.05% - 0.5% w/v 95% Ethanol or Clove Oil
Acetic Acid 1% viv Distilled Water
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Table 2: Typical Staining and De-staining Times

Step Reagent Time

Safranin O Staining 0.1% Safranin O 5 minutes - 24 hours

o _ o Acidified Alcohol (e.g., 0.5%
De-staining/Differentiation ) 10 - 30 seconds
HCI in 70% ethanol)

Fast Green FCF
o 0.05% Fast Green FCF 5-15 seconds
Counterstaining

Experimental Protocols

l. Safranin and Fast Green Staining Protocol for Paraffin-
Embedded Plant Tissues

This protocol is a widely used method for obtaining excellent differential staining in a variety of
plant tissues.

Materials:

Paraffin-embedded plant tissue sections on microscope slides
e Xylene

« Ethanol (100%, 95%, 70%, 50%)

» Safranin O staining solution (1% in 50% ethanol)

 Acidified alcohol (0.5% HCI in 70% ethanol)

o Fast Green FCF staining solution (0.5% in 95% ethanol)

» Absolute ethanol

e Xylene

¢ Mounting medium (e.g., Permount)
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e Coverslips
Procedure:

o Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to
completely remove the paraffin wax.

o Hydration: Rehydrate the sections by passing them through a graded ethanol series:
o 100% ethanol - 2 minutes

95% ethanol - 2 minutes

[e]

o

70% ethanol - 2 minutes

50% ethanol - 2 minutes

[¢]

Distilled water - 5 minutes

[¢]

» Staining with Safranin O: Immerse the slides in the Safranin O solution. Staining time can
vary from 30 minutes to overnight, depending on the tissue. A longer staining time is often
required for heavily lignified tissues.

e Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

» De-staining and Differentiation: De-stain the sections in acidified alcohol for 10-30 seconds.
This step is critical for removing the Safranin from the cellulosic tissues, leaving it only in the
lignified and cutinized elements. The exact timing should be monitored microscopically.

o Dehydration: Dehydrate the sections through a graded ethanol series:
o 70% ethanol - 2 minutes
o 95% ethanol - 2 minutes

o Counterstaining with Fast Green FCF: Immerse the slides in the Fast Green FCF solution for
10-15 seconds. This is a rapid counterstain, and overstaining can mask the Safranin.
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» Final Dehydration: Quickly rinse in 95% ethanol and then transfer to two changes of absolute
ethanol for 2 minutes each to completely remove any water.

o Clearing: Immerse the slides in two changes of xylene for 5 minutes each. The tissue should
appear transparent.

» Mounting: Place a drop of mounting medium on the slide and carefully lower a coverslip,
avoiding air bubbles. Allow the slide to dry before observation.

Expected Results:

« Lignified tissues (xylem, sclerenchyma), cutinized tissues (cuticle), and nuclei: Red to dark
red.[8]

e Cellulosic tissues (parenchyma, collenchyma, phloem) and cytoplasm: Green.[8]

Il. Orange G as a Counterstain

Orange G can be used in combination with other stains, such as in the Flemming's triple stain,
which also includes gentian violet and safranin. In this context, Orange G typically stains the
cytoplasm.[4]

lll. SYTOX™ Orange for Cell Viability

SYTOX™ Orange is a fluorescent dye that cannot cross the intact cell membranes of living
cells. However, it can penetrate the compromised membranes of dead cells and bind to nucleic
acids, fluorescing brightly.[5]

Protocol Outline:

Prepare a working solution of SYTOX™ Orange in an appropriate buffer.

Incubate fresh, living plant tissue with the staining solution for 5-30 minutes.

Rinse the tissue to remove excess dye.

Observe the tissue using a fluorescence microscope with appropriate filters.
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Expected Results:
 Living cells: No fluorescence.
¢ Dead cells: Bright orange fluorescence of the nuclei.[5][6]

Visualizations
Safranin and Fast Green Staining Workflow
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Safranin & Fast Green Staining Workflow
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Caption: Workflow for Safranin and Fast Green Staining of Plant Tissues.
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Staining Mechanism of Safranin and Fast Green

Staining Mechanism
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Caption: Differential Binding of Safranin and Fast Green to Plant Tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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